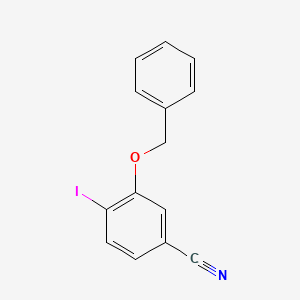
3-(Benzyloxy)-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-iodobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzyloxy group and an iodine atom attached to a benzene ring, with a nitrile group (-CN) at the para position relative to the iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-iodobenzonitrile typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzonitrile to introduce the iodine atom. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and benzyl chloride in the presence of a base for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-(Benzyloxy)-4-iodobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The benzyloxy and iodine groups can influence the compound’s binding affinity and specificity for these targets . The nitrile group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzonitrile: Lacks the iodine atom, which can affect its reactivity and biological activity.
4-Iodobenzonitrile: Lacks the benzyloxy group, which can influence its solubility and chemical properties.
3-(Benzyloxy)-4-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-iodobenzonitrile is unique due to the presence of both the benzyloxy and iodine groups, which confer distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the benzyloxy group can modulate its solubility and biological activity .
Properties
CAS No. |
652997-59-6 |
|---|---|
Molecular Formula |
C14H10INO |
Molecular Weight |
335.14 g/mol |
IUPAC Name |
4-iodo-3-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10INO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
AKXYRAFKYJATOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


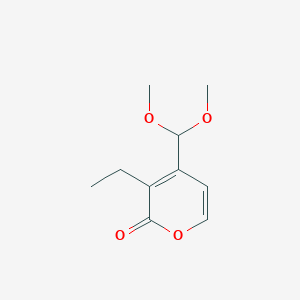
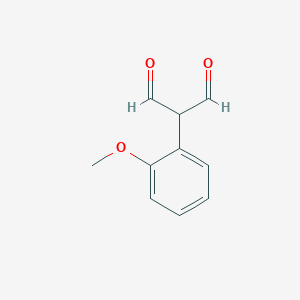

![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
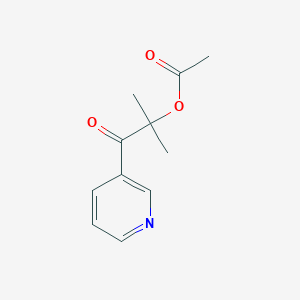
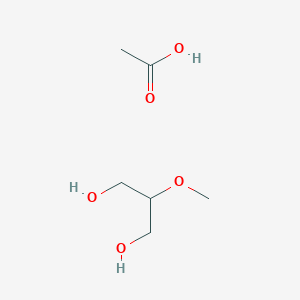
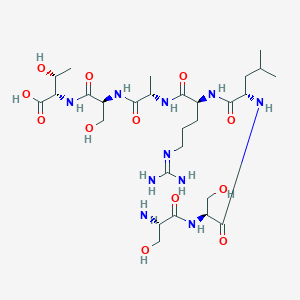
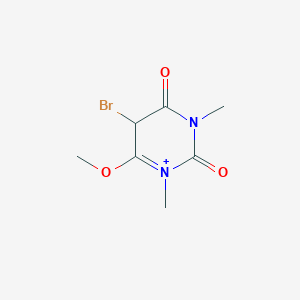
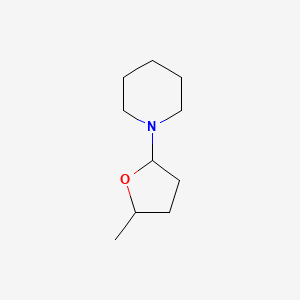
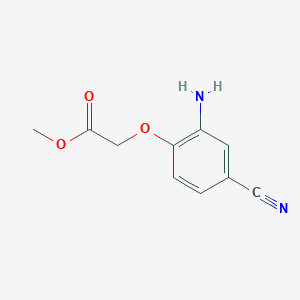
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)

